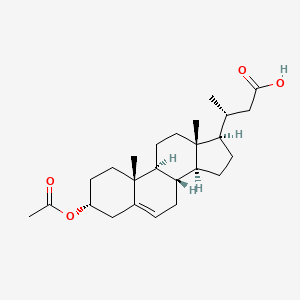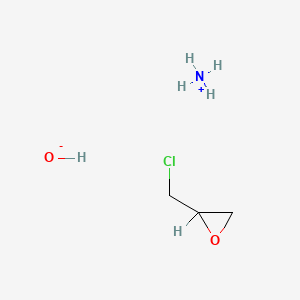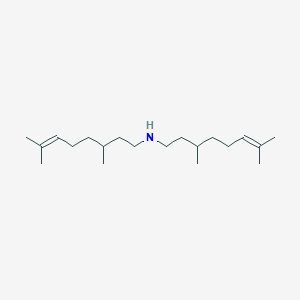
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid is a synthetic derivative of cholesterol It is characterized by the presence of an acetoxy group at the 3-position and a nor-structure, indicating the removal of a carbon atom from the parent structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid typically involves multiple steps, starting from cholesterol or its derivatives. The key steps include:
Oxidation: Cholesterol is first oxidized to introduce a ketone group.
Reduction: The ketone group is then reduced to form the corresponding alcohol.
Acetylation: The alcohol is acetylated using acetic anhydride to introduce the acetoxy group.
Nor-structure Formation: The removal of a carbon atom is achieved through a series of reactions, often involving the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group back to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. The pathways involved include signal transduction cascades and metabolic processes that are critical for cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-24-nor-3beta-chol-5-en-23-oic acid: Similar structure but with a hydroxyl group instead of an acetoxy group.
3-Acetoxy-24-nor-3beta-chol-5-en-22-oic acid: Differing by the position of the carboxylic acid group.
Uniqueness
3-Acetoxy-24-nor-3beta-chol-5-en-23-oic acid is unique due to its specific acetoxy group and nor-structure, which confer distinct chemical and biological properties. These features make it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
34751-25-2 |
|---|---|
Fórmula molecular |
C25H38O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
(3R)-3-[(3R,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C25H38O4/c1-15(13-23(27)28)20-7-8-21-19-6-5-17-14-18(29-16(2)26)9-11-24(17,3)22(19)10-12-25(20,21)4/h5,15,18-22H,6-14H2,1-4H3,(H,27,28)/t15-,18-,19+,20-,21+,22+,24+,25-/m1/s1 |
Clave InChI |
COSNVBYTQXPMFE-YKJJBCCLSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
SMILES canónico |
CC(CC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
